molecular formula C24H19ClN2O4 B12466011 N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

Cat. No.: B12466011
M. Wt: 434.9 g/mol
InChI Key: HZWBMLJUKVSVCQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a chlorinated hydroxyphenyl group and a dioxooctahydro-ethenocyclopropa isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The process may start with the chlorination of a hydroxyphenyl precursor, followed by the formation of the dioxooctahydro-ethenocyclopropa isoindolyl structure through cyclization reactions. The final step usually involves the coupling of the two moieties under specific conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-hydroxyphenyl)benzamide: Lacks the dioxooctahydro-ethenocyclopropa isoindolyl moiety.

    4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide: Lacks the chlorinated hydroxyphenyl group.

Uniqueness

N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide

InChI

InChI=1S/C24H19ClN2O4/c25-12-3-8-18(19(28)9-12)26-22(29)11-1-4-13(5-2-11)27-23(30)20-14-6-7-15(17-10-16(14)17)21(20)24(27)31/h1-9,14-17,20-21,28H,10H2,(H,26,29)

InChI Key

HZWBMLJUKVSVCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)Cl)O

Origin of Product

United States

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